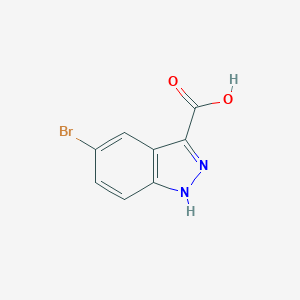

5-bromo-1H-indazole-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJVXOOGGBPVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428123 | |

| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-94-7 | |

| Record name | 5-bromo-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 5-bromo-1H-indazole-3-carboxylic acid

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and critical applications, grounding all information in authoritative sources.

The indazole ring system, a bioisostere of the naturally prevalent indole nucleus, has garnered significant attention from pharmaceutical researchers.[1] While structurally similar, indazoles possess a distinct electronic distribution and chemical reactivity profile, often imparting unique pharmacological properties to drug candidates.[1] However, the 3-position of the indazole ring is significantly less reactive than its indole counterpart, making direct functionalization challenging.[1]

This challenge underscores the strategic importance of intermediates like this compound (CAS Number: 1077-94-7 ).[2][3][4][5][6] The pre-installed carboxyl group at the 3-position serves as a versatile chemical handle for a wide array of subsequent transformations, most notably amide couplings.[1][7] The bromine atom at the 5-position further enhances its utility, providing a reactive site for cross-coupling reactions to introduce additional molecular complexity. This dual functionality makes it an invaluable intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurology.[3]

Physicochemical Properties and Identifiers

Accurate identification and handling of this reagent are paramount for reproducible experimental outcomes. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1077-94-7 | [2][3][4][5][6][8] |

| Molecular Formula | C₈H₅BrN₂O₂ | [2][3][5][9] |

| Molecular Weight | 241.04 g/mol | [2][3][5][9] |

| Appearance | White to pale yellow solid/powder/crystal | [3][6] |

| Purity | ≥95% - >97% (by HPLC/NMR) | [3][6] |

| Storage Conditions | Store at 0-8°C in a tightly closed container | [3][10] |

| MDL Number | MFCD05663979 | [3][5] |

| InChIKey | AMJVXOOGGBPVCZ-UHFFFAOYSA-N | [9][11] |

Synthesis Methodologies: A Field-Proven Protocol

While several synthetic routes exist, the direct bromination of indazole-3-carboxylic acid is a common and reliable method for laboratory-scale preparation.[2][12] The causality behind this protocol lies in the electrophilic aromatic substitution mechanism, where bromine is directed to the electron-rich 5-position of the indazole ring.

Primary Synthesis Route: Electrophilic Bromination

This protocol details the synthesis of this compound from indazole-3-carboxylic acid.

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

-

Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120°C until a clear solution is formed.[2][12] Causality: Heating is required to achieve complete dissolution of the starting material in the acidic solvent, ensuring a homogeneous reaction medium.

-

Temperature Adjustment: Cool the solution to 90°C.[2][12] Causality: The reaction temperature is lowered to control the rate of the electrophilic bromination, preventing potential side reactions and decomposition that could occur at higher temperatures.

-

Bromination: Prepare a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL). Add this solution dropwise to the indazole solution while maintaining the temperature at 90°C. Allow the reaction to proceed at 90°C for 16 hours.[2][12] Causality: A slow, dropwise addition of bromine prevents localized high concentrations of the electrophile, ensuring selective mono-bromination. The extended reaction time ensures the reaction proceeds to completion.

-

Precipitation: After 16 hours, cool the reaction mixture to room temperature. Pour the solution into ice water and stir for 15 minutes.[2][12] Causality: The product is insoluble in water. Quenching the reaction in ice water causes the desired product to precipitate out of the solution while the unreacted reagents and byproducts remain dissolved.

-

Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum at room temperature.[2][12] Causality: Filtration isolates the solid product. Washing with cold water removes any residual acetic acid and water-soluble impurities. Vacuum drying efficiently removes water without requiring high temperatures that could degrade the product.

-

Confirmation: The final product is obtained as a white solid (approx. 1.30 g, 87.5% yield).[2][12]

Alternative Synthetic Strategies

Several other routes have been developed, each with specific advantages and disadvantages.

-

From 5-bromo-3-cyanoindazole: Hydrolysis of the cyano group provides the carboxylic acid. This is a multi-step process that starts from bromo-o-nitrophenyl pyruvate.[1]

-

Direct Carboxylation: Ground 5-bromoindazole can be carboxylated with carbon dioxide under high pressure and temperature (260°C). This method is simple but requires specialized high-pressure equipment.[1]

-

Jacobson Indazole Synthesis: This pathway involves creating the indazole ring from an o-acetamidophenylacetate precursor, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block.[3] Its bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carboxylic acid is primed for amide bond formation.

Role as a Versatile Intermediate

The compound's utility is best demonstrated by its use in synthesizing more complex molecules with therapeutic potential. It is a cornerstone in programs targeting:

-

Anti-cancer Agents: Used to build novel kinase inhibitors and other targeted therapies.[3][10]

-

Neurological Disorders: Serves as a scaffold for agents targeting receptors and enzymes in the central nervous system.[3]

-

Enzyme Inhibition Studies: Acts as a foundational structure for developing specific inhibitors to probe biological pathways.[3]

Caption: Dual reactivity of this compound in synthesis.

Protocol: Amide Coupling to Synthesize Carboxamides

This protocol demonstrates the conversion of the carboxylic acid to an amide, a common step in drug discovery programs.[7]

Detailed Step-by-Step Protocol:

-

Setup: Dissolve this compound (1.2 g, 5.0 mmol) in N,N-dimethylformamide (DMF, 20 mL).[7] Causality: DMF is an excellent polar aprotic solvent for this type of coupling reaction, dissolving both the starting material and the coupling reagents.

-

Reagent Addition: To the solution, add the desired amine (e.g., methylamine, 10 mmol), followed by the coupling agents 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.4 g, 7.5 mmol) and 1-hydroxybenzotriazole hydrate (HOBt, 1.2 g, 7.5 mmol). Finally, add a base, N-methylmorpholine (NMM, 1.0 g, 10 mmol).[7] Causality: EDC activates the carboxylic acid to form a highly reactive intermediate. HOBt reacts with this intermediate to form an active ester, which suppresses side reactions and racemization. NMM acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the acid formed during the reaction.

-

Reaction: Stir the mixture at room temperature overnight.[7] Causality: The reaction is typically run at room temperature to ensure stability of the reagents and product, and an overnight duration allows for the reaction to proceed to completion.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure to remove the DMF. Purify the resulting residue by flash column chromatography to yield the final amide product.[7] Causality: Concentration removes the high-boiling solvent. Flash chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials, coupling agents, and byproducts.

Spectroscopic Characterization

Confirmation of the compound's identity is achieved through standard analytical techniques.

-

¹H NMR: (DMSO-d₆) δ ppm 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J=1.2 Hz, 1H), 7.65 (d, J=7.0 Hz, 1H), 7.56 (dd, J=7.0, 1.2 Hz, 1H).[2][12]

-

Mass Spectrometry: ESI-MS found for C₈H₅BrN₂O₂ m/z 242.0 (M+H)⁺.[2][12]

Safety and Handling

As a laboratory reagent, this compound requires careful handling.

-

General Handling: Use with adequate ventilation and minimize dust generation. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[13]

-

Personal Protective Equipment (PPE):

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[13][14]

-

Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[13][14]

-

Respiratory: If dust is generated, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[13]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention.[13][14]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[13][14]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid.[13][14]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[13] Engineering controls such as an eyewash station and a safety shower should be readily available in facilities where this material is stored or used.[13][14]

References

- This compound cas 1077-94-7, Home Sunshine Pharma, [Link]

- 1077-94-7 | this compound, Aribo Biotechnology, [Link]

- Material Safety Data Sheet - this compound, Cole-Parmer, [Link]

- This compound, Oakwood Chemical, [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1077-94-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 1077-94-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound(1077-94-7) 1H NMR spectrum [chemicalbook.com]

- 12. This compound | 1077-94-7 [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.es [fishersci.es]

5-bromo-1H-indazole-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-bromo-1H-indazole-3-carboxylic acid

Introduction

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. As a derivative of indazole, a bioisostere of indole, this molecule has garnered significant attention from researchers for its versatile chemical reactivity and its role as a key intermediate in the synthesis of a wide array of bioactive molecules.[1] Its structure is foundational for developing novel therapeutic agents, including protein kinase inhibitors for oncology and compounds targeting neurological disorders.[2][3]

The indazole-3-carboxylic acid scaffold is particularly valuable because the carboxyl group can undergo numerous chemical transformations, allowing for the introduction of diverse functionalities.[1] The addition of a bromine atom at the 5-position further enhances its utility, providing a reactive handle for cross-coupling reactions and other modifications that are crucial for fine-tuning the pharmacological profile of derivative compounds.[3]

This technical guide offers a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing the authoritative data and experimental context necessary for its effective use in a laboratory setting.

Chemical and Molecular Identity

The fundamental identity of a compound is established by its unique identifiers and core structural information. These data are critical for regulatory compliance, procurement, and accurate documentation in research.

| Identifier | Value | Reference |

| CAS Number | 1077-94-7 | [4][5] |

| Molecular Formula | C₈H₅BrN₂O₂ | [4][5] |

| Molecular Weight | 241.04 g/mol | [4][6] |

| Appearance | White to off-white solid | [4][5][7] |

| InChI Key | AMJVXOOGGBPVCZ-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=CC2=C(C=C1Br)NN=C2C(=O)O | [8] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Description | Reference |

| Melting Point | Data not consistently reported in public literature. The related compound 3-Bromo-1H-indazole-5-carboxylic acid melts at >300 °C. | [9] |

| Solubility | Poorly soluble in cold water. Soluble in N,N-dimethylformamide (DMF) and hot glacial acetic acid. | [2][4][10] |

| pKa (Predicted) | 2.81 ± 0.30 | [7] |

Discussion of Properties:

-

Appearance : The compound is consistently described as a white or off-white solid, which is typical for purified organic crystalline compounds.[4][5]

-

Solubility : Its solubility profile is characteristic of a polar, acidic organic molecule. The synthesis procedure, which involves dissolving it in hot glacial acetic acid and precipitating it in ice water, confirms its low solubility in cold aqueous media.[2][4] Its use in reactions involving DMF indicates good solubility in this polar aprotic solvent.[10]

-

Acidity (pKa) : The predicted pKa of ~2.81 suggests it is a moderately strong organic acid.[7] This acidity is attributed to the electron-withdrawing effects of the indazole ring system and the bromine atom, which stabilize the carboxylate anion. This property is crucial for understanding its reactivity and its potential for salt formation.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint for a molecule, confirming its structure and purity. The following data are foundational for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary method for elucidating the proton framework of a molecule. The spectrum for this compound is typically recorded in a deuterated polar solvent like dimethyl sulfoxide (DMSO-d₆), which is capable of dissolving the polar analyte and allows for the observation of exchangeable protons from the carboxylic acid and N-H groups.

¹H NMR Data (DMSO-d₆):

-

δ 13.95 (s, 1H) : Attributed to the acidic proton of the carboxylic acid (-COOH).

-

δ 13.18 (br s, 1H) : Corresponds to the proton on the indazole nitrogen (-NH).

-

δ 8.21 (d, J = 1.2 Hz, 1H) : Assigned to the proton at the 4-position of the indazole ring.

-

δ 7.65 (d, J = 7.0 Hz, 1H) : Assigned to the proton at the 7-position of the indazole ring.

-

δ 7.56 (dd, J = 7.0, 1.2 Hz, 1H) : Assigned to the proton at the 6-position of the indazole ring. [2][4]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species.

The observed mass corresponds to the calculated mass of the protonated molecule (C₈H₅BrN₂O₂ + H⁺). The presence of a bromine atom would be further confirmed by the characteristic M+2 isotopic peak (from the ⁸¹Br isotope), which should appear at approximately the same intensity as the M peak (from the ⁷⁹Br isotope).

Infrared (IR) Spectroscopy

While a specific spectrum is not provided in the search results, the functional groups present in this compound give rise to predictable and characteristic absorption bands in an IR spectrum.

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, resulting from the hydrogen-bonded O-H group of the carboxylic acid dimer.[11][12]

-

C-H Stretch (Aromatic) : Absorption bands typically appear just above 3000 cm⁻¹.[13]

-

C=O Stretch (Carbonyl) : A sharp and very intense absorption is expected around 1700-1725 cm⁻¹.[11]

-

C=C Stretch (Aromatic) : Medium to strong bands will appear in the 1400-1600 cm⁻¹ region due to vibrations within the aromatic ring.[13]

Experimental Protocols and Workflows

To ensure reproducibility and trustworthiness, the determination of physical properties must follow validated protocols.

Protocol for ¹H NMR Analysis

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for solubilizing the polar compound and observing the exchangeable -NH and -COOH protons.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Processing : Process the data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

General Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or procured chemical sample is crucial for validating its identity and purity before use in further applications.

Caption: Workflow for Physicochemical Characterization.

Synthesis and Reactivity Overview

Understanding the synthesis of this compound provides insight into its reactivity and potential impurities. The most direct method involves the electrophilic bromination of its parent compound, indazole-3-carboxylic acid.[2][4]

Synthetic Protocol:

-

Indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to 120 °C to achieve a clear solution.

-

The solution is cooled to 90 °C.

-

A solution of bromine in glacial acetic acid is added dropwise while maintaining the temperature at 90 °C.

-

The reaction is heated for several hours, after which it is cooled to room temperature.

-

The reaction mixture is poured into ice water, causing the product to precipitate.

-

The resulting white solid is filtered, washed with cold water, and dried under a vacuum.[2][4]

Caption: Synthesis of this compound.

The carboxylic acid moiety can readily undergo amide coupling reactions, making it a valuable precursor for creating libraries of compounds for high-throughput screening.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed.

| Hazard Class | Description | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed. | H302 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

| [14][15] |

Precautionary Measures:

-

Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14]

-

Handling : Avoid breathing dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[15]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is between 2-8°C.[7][15]

First Aid:

-

Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[15]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[14]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen.[15]

Conclusion

This compound is a well-characterized and highly valuable chemical intermediate. Its physicochemical properties—moderate acidity, defined solubility in organic solvents, and distinct spectroscopic signatures—make it a reliable and versatile tool for synthetic chemists. The data and protocols outlined in this guide provide the necessary foundation for its safe handling, characterization, and effective implementation in research and development programs, particularly those aimed at the discovery of new pharmaceuticals.

References

- This compound synthesis - ChemicalBook. (n.d.).

- How to prepare this compound? - FAQ - Guidechem. (n.d.).

- This compound | 1077-94-7 - ChemicalBook. (n.d.).

- This compound - Chem-Impex. (n.d.).

- Synthesis routes of 5-bromo-N-methyl-1H-indazole-3-carboxamide - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2023, August 25).

- Material Safety Data Sheet - this compound - Cole-Parmer. (n.d.).

- This compound | CymitQuimica. (n.d.).

- This compound(1077-94-7) 1 h nmr - ChemicalBook. (n.d.).

- This compound CAS#: 1077-94-7 - ChemicalBook. (n.d.).

- This compound cas 1077-94-7 - Home Sunshine Pharma. (n.d.).

- 3-Bromo-1H-indazole-5-carboxylic acid 97 885521-49-3 - Sigma-Aldrich. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (2024, October 11).

- 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, July 30).

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 1077-94-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. This compound CAS#: 1077-94-7 [m.chemicalbook.com]

- 8. This compound(1077-94-7) 1H NMR spectrum [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. fishersci.es [fishersci.es]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Guide to the Spectral Analysis of 5-bromo-1H-indazole-3-carboxylic Acid

This technical guide provides an in-depth analysis of the spectral data for 5-bromo-1H-indazole-3-carboxylic acid (CAS No: 1077-94-7), a key heterocyclic building block in medicinal chemistry and drug development.[1][2] As a bioisostere of indole, the indazole scaffold is of significant interest, and understanding its spectroscopic signature is paramount for researchers in synthesis and characterization.[2] This document offers a detailed interpretation of available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supplemented with expert analysis where primary data is not publicly available.

Molecular Structure and Context

This compound is a derivative of indazole, an aromatic heterocyclic compound. The strategic placement of the bromine atom at the C5 position and the carboxylic acid at the C3 position significantly influences its electronic properties and reactivity, making it a valuable intermediate for creating diverse molecular architectures.[2]

The structural integrity and purity of this compound are critical for its application. The following sections will detail the expected and observed data from key analytical techniques used for its characterization.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, analysis is typically performed in a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆) due to the presence of the acidic protons of the carboxylic acid and the N-H of the indazole ring.

¹H NMR Spectral Data

The proton NMR spectrum provides a definitive fingerprint of the aromatic protons. The data presented here is consistently reported in the literature.[1][3]

Experimental Protocol: While specific instrument parameters are not consistently published across all sources, a typical ¹H NMR experiment would be conducted on a 300 or 400 MHz spectrometer using DMSO-d₆ as the solvent. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Protons |

| ~13.95 | singlet (broad) | - | COOH | 1H |

| ~13.18 | singlet (broad) | - | NH | 1H |

| 8.21 | doublet | 1.2 | H4 | 1H |

| 7.65 | doublet | 7.0 | H7 | 1H |

| 7.56 | doublet of doublets | 7.0, 1.2 | H6 | 1H |

| Source:[1][3] |

Interpretation and Expertise:

-

Acidic Protons: The two broad singlets at ~13.95 and ~13.18 ppm are characteristic of the carboxylic acid and the N-H proton, respectively. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. Their downfield shift is expected due to their acidic nature and participation in hydrogen bonding.

-

Aromatic Protons: The aromatic region (7.5-8.3 ppm) displays a classic three-proton spin system.

-

The signal at 8.21 ppm (H4) appears as a doublet with a small coupling constant (J = 1.2 Hz). This is indicative of a meta-coupling to H6 across the bromine-substituted carbon. The significant downfield shift is due to the anisotropic effect of the adjacent pyrazole ring.

-

The proton at 7.65 ppm (H7) is a doublet with a larger coupling constant (J = 7.0 Hz), which is typical for ortho-coupling to H6.

-

The signal at 7.56 ppm (H6) is a doublet of doublets, showing both the ortho-coupling to H7 (J = 7.0 Hz) and the meta-coupling to H4 (J = 1.2 Hz), confirming the assignments.

-

Diagram: ¹H NMR Coupling Relationships

Caption: Coupling constants observed in the ¹H NMR spectrum.

¹³C NMR Spectral Data

As of this writing, a publicly available, peer-reviewed ¹³C NMR spectrum for this compound is not readily found. However, based on data from the analogous 5-bromo-1H-indazole-3-carboxaldehyde[4] and general principles of ¹³C NMR, we can provide an expert-predicted spectrum.

Experimental Rationale: A ¹³C NMR experiment would typically be run on the same instrument as the proton NMR, at a frequency of 75 or 100 MHz. A proton-decoupled experiment is standard to produce singlet peaks for each unique carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale / Comparison |

| ~165 | C =O | Carboxylic acids typically appear in this region. |

| ~143 | C3 | Attached to two nitrogen atoms and the carboxyl group. |

| ~141 | C7a | Bridgehead carbon of the fused ring system. |

| ~129 | C6 | Aromatic C-H. |

| ~125 | C4 | Aromatic C-H, deshielded by proximity to pyrazole ring. |

| ~122 | C3a | Bridgehead carbon adjacent to N2. |

| ~116 | C5 | Carbon bearing the bromine atom (C-Br). |

| ~113 | C7 | Aromatic C-H. |

| Note: These are estimated values. Actual experimental values may vary. |

Interpretation and Expertise:

-

The prediction relies on the known effects of substituents on benzene rings and heterocyclic systems. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the inherent electronic structure of the indazole ring, dictates the chemical shifts.

-

For comparison, the aldehyde carbon (CHO) in 5-bromo-1H-indazole-3-carboxaldehyde appears at δ 187.5 ppm.[4] The carboxylic acid carbon is expected to be significantly more upfield, around 165 ppm.

-

The aromatic carbons are assigned based on expected shielding/deshielding effects. The C-Br carbon (C5) is typically shielded compared to other carbons in the ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI-MS)

This soft ionization technique is ideal for confirming the molecular weight of polar molecules like carboxylic acids.

Table 3: ESI-MS Data

| m/z | Ion | Source |

| ~241 / 243 | [M+H]⁺ | [1][3] |

| ~239 / 241 | [M-H]⁻ | Predicted |

Interpretation and Expertise:

-

The data clearly shows a protonated molecular ion peak [M+H]⁺.[1][3]

-

A crucial feature is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak appears as a pair of peaks (a doublet) separated by 2 mass units, with nearly equal intensity. This is a definitive signature for the presence of a single bromine atom in the molecule.

-

In negative ion mode, a deprotonated molecule [M-H]⁻ would be expected at m/z 239 and 241.

Electron Ionization (EI-MS) Fragmentation (Predicted)

While ESI-MS confirms molecular weight, EI-MS provides structural information through fragmentation. No EI-MS spectrum is currently available in the public domain. However, we can predict the fragmentation pathway based on established principles for aromatic carboxylic acids.

Diagram: Predicted EI-MS Fragmentation Pathway

Caption: Plausible fragmentation pathways under Electron Ionization.

Interpretation and Expertise:

-

Molecular Ion ([M]⁺˙, m/z 240/242): The molecular ion should be visible, showing the characteristic 1:1 isotopic pattern for bromine.

-

Loss of Hydroxyl Radical ([M-OH]⁺, m/z 223/225): A common fragmentation for carboxylic acids is the alpha-cleavage of the hydroxyl radical, forming a stable acylium ion. This would likely be a prominent peak.

-

Loss of Carboxyl Radical ([M-COOH]⁺, m/z 195/197): Cleavage of the entire carboxyl group would result in the 5-bromoindazole cation.

-

Decarbonylation ([M-OH-CO]⁺, m/z 195/197): The acylium ion (m/z 223/225) can further lose a molecule of carbon monoxide (CO) to yield the same ion at m/z 195/197.

-

Ring Fragmentation: Further fragmentation of the indazole ring itself would lead to smaller fragments.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not available, we can predict the key absorption bands based on its structure and data from similar compounds.[4]

Experimental Rationale: An IR spectrum is typically acquired using a Fourier-Transform Infrared (FT-IR) spectrometer, with the sample prepared as a KBr (potassium bromide) pellet or as a mull in Nujol.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Indazole N-H |

| ~1700 | C=O stretch | Carboxylic Acid (dimer) |

| ~1620, ~1500, ~1450 | C=C stretch | Aromatic rings |

| ~1250 | C-O stretch | Carboxylic Acid |

| Below 800 | C-Br stretch | Aryl bromide |

| Note: These are estimated values. Actual experimental values may vary. |

Interpretation and Expertise:

-

The most characteristic feature would be the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, spanning from 2500 to 3300 cm⁻¹.

-

The carbonyl (C=O) stretch is expected around 1700 cm⁻¹, a value typical for aromatic carboxylic acids that are hydrogen-bonded.

-

The N-H stretch of the indazole ring is expected around 3100 cm⁻¹.

-

Multiple sharp peaks in the 1450-1620 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic and pyrazole rings.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of spectroscopic techniques. ¹H NMR and ESI-MS data are well-established, providing clear evidence for the proton environment and molecular weight, respectively. The characteristic isotopic signature of bromine in the mass spectrum is an unambiguous confirmation of its presence. While experimental ¹³C NMR, EI-MS, and IR data are not widely published, their expected features can be reliably predicted based on established chemical principles and data from analogous structures. This guide serves as a comprehensive reference for scientists working with this important chemical intermediate, providing both established data and expert interpretation to facilitate confident structural verification.

References

- Supporting Information File. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). [Link]

- Parella, T. et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12747-12755. [Link]

- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

- Home Sunshine Pharma. This compound CAS 1077-94-7. [Link]

- Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

- Reich, H. J.

- ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

- PubChem. This compound hydrazide. [Link]

- Aribo Biotechnology. 1077-94-7 | this compound. [Link]

- Oakwood Chemical. This compound. [Link]

- ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

- ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)...[Link]

Sources

- 1. This compound | 1077-94-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

Introduction: The Significance of 5-bromo-1H-indazole-3-carboxylic acid in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. As a bioisostere of indole, indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[1] Within this important class of heterocycles, this compound stands out as a pivotal intermediate. The strategic placement of the bromine atom at the 5-position and the carboxylic acid at the 3-position provides synthetic handles for further molecular elaboration, making it a valuable building block in the synthesis of complex drug candidates. Notably, derivatives of this compound have been investigated as protein kinase inhibitors, a critical class of therapeutics in oncology.[2]

This guide provides a comprehensive technical overview of the synthesis of this compound from its readily available precursor, indazole-3-carboxylic acid. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step experimental protocol, and present key analytical data to ensure scientific integrity and reproducibility.

The Underlying Chemistry: Mechanistic Insights into the Regioselective Bromination of Indazole-3-carboxylic acid

The synthesis of this compound from indazole-3-carboxylic acid is achieved through an electrophilic aromatic substitution reaction. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity and high yield.

Understanding the Regioselectivity

The indazole ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring. The position of electrophilic attack is governed by the electronic properties of both rings and the directing effects of the substituents.

-

Activation of the Benzene Ring: The pyrazole ring, as a whole, acts as an electron-donating group towards the fused benzene ring, thereby activating it for electrophilic aromatic substitution. This is because the nitrogen atoms of the pyrazole ring can donate their lone pair of electrons into the aromatic system.

-

Directing Effects of the Pyrazole Moiety: The fused pyrazole ring directs incoming electrophiles to the C5 and C7 positions of the benzene ring. This is analogous to the ortho- and para-directing effect of activating groups in substituted benzenes.

-

The Role of the Carboxylic Acid Group: The carboxylic acid group at the 3-position is a deactivating, meta-directing group.[3][4] However, its deactivating effect is primarily exerted on the pyrazole ring, which is generally less reactive towards electrophilic attack than the benzene ring. The influence of the carboxylic acid group on the benzene ring is less pronounced.

Considering these factors, the electrophilic attack of bromine is directed to the activated benzene portion of the molecule. The preferred positions for substitution are C5 and C7. In this specific case, the bromination occurs predominantly at the 5-position. This preference can be attributed to a combination of electronic and steric factors, with the 5-position often being the most electronically favored site for electrophilic attack in indazole systems.

The overall transformation can be visualized as follows:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

biological activity of 5-bromo-1H-indazole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Bromo-1H-indazole-3-carboxylic Acid Derivatives

Foreword for the Modern Drug Discovery Professional

The indazole ring system, a bioisostere of the ubiquitous indole nucleus, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural architecture have given rise to a multitude of clinically relevant therapeutics, from the antiemetic granisetron to the anti-inflammatory benzydamine.[1][2] Within this chemical class, derivatives of this compound are emerging as a focal point for innovation. The strategic placement of a bromine atom at the C5-position not only enhances chemical reactivity for further diversification but also modulates the lipophilicity and binding interactions of the molecule, often leading to enhanced biological potency.[3][4]

Furthermore, the carboxylic acid moiety at the C3-position serves as an exceptionally versatile chemical handle.[1] It provides a direct anchor point for the synthesis of a vast library of esters, amides, and other analogues, allowing for the systematic exploration of structure-activity relationships (SAR). This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental design and to provide actionable, field-proven protocols for the synthesis and evaluation of these promising compounds.

Part 1: Synthesis and Chemical Derivatization: Building the Molecular Toolkit

The foundation of any drug discovery program lies in the robust and flexible synthesis of the core scaffold and its derivatives. The inherent reactivity of the indazole ring and the C3-carboxylic acid provides multiple avenues for chemical modification.

Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for synthesizing the core scaffold is the electrophilic bromination of indazole-3-carboxylic acid. This approach is favored for its high yield and operational simplicity.

Protocol: Synthesis via Electrophilic Bromination [5][6]

-

Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the suspension to 120 °C until a clear solution is achieved. This step is critical to ensure complete solubilization for a homogenous reaction.

-

Temperature Adjustment: Cool the solution to 90 °C. This temperature is optimal for controlling the rate of bromination and minimizing potential side reactions.

-

Bromination: Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 90 °C. The use of a slight excess of bromine ensures the reaction proceeds to completion.

-

Reaction Monitoring: Maintain the reaction at 90 °C for 16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, cool the solution to room temperature and pour it into ice water. The rapid decrease in temperature and change in solvent polarity causes the product to precipitate.

-

Purification: Stir the resulting slurry for 15 minutes, then collect the solid product by filtration. Wash the filter cake with cold water to remove residual acetic acid and salts, and dry under vacuum to yield this compound as a white solid.[5][6]

Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of the core scaffold.

Key Derivatization Strategies

The true potential of the scaffold is unlocked through derivatization. The C3-carboxylic acid is the primary site for modification, most commonly through amide bond formation.

Protocol: Amide Coupling via EDC/HOBt [7]

This method is a gold standard in medicinal chemistry for its mild conditions and high efficiency, minimizing racemization and other side reactions.

-

Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). Add 1-hydroxybenzotriazole (HOBt, 1.5 eq) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC, 1.5 eq). The EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester, reducing side reactions.

-

Amine Addition: Add the desired primary or secondary amine (2.0 eq) and a non-nucleophilic base such as N-methylmorpholine (NMM, 2.0 eq) or diisopropylethylamine (DIPEA) to the reaction mixture. The base neutralizes the hydrochloride salt of EDC and the acid formed during the reaction.

-

Reaction: Stir the reaction at room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to yield the desired 5-bromo-1H-indazole-3-carboxamide derivative.[7]

Diagram: Primary Derivatization Pathways

Caption: Common derivatizations of the core scaffold.

Part 2: Biological Activities and Mechanistic Insights

Derivatives of this compound have demonstrated potential across several key therapeutic areas. Understanding the underlying mechanisms is crucial for rational drug design.

Anti-inflammatory and Immunomodulatory Activity

Chronic inflammation is a hallmark of numerous diseases. Indazole derivatives have shown promise in modulating these pathological processes.[8] A particularly compelling mechanism is the inhibition of Calcium-Release Activated Calcium (CRAC) channels.

Mechanism: CRAC Channel Blockade

CRAC channels are critical for controlling calcium signaling in immune cells, such as mast cells.[9] Upon activation, intracellular calcium stores are depleted, triggering the opening of CRAC channels and a sustained influx of extracellular calcium. This calcium signal is essential for the degranulation and release of pro-inflammatory mediators like histamine and cytokines (e.g., TNF-α).[9][10] Indazole-3-carboxamide derivatives have been identified as potent CRAC channel blockers, effectively preventing this calcium influx and stabilizing mast cells.[9][10]

Protocol: In Vitro Calcium Influx Assay [9]

This protocol provides a self-validating system to quantify the inhibition of calcium influx.

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) under standard conditions.

-

Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to calcium.

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the test 5-bromo-1H-indazole-3-carboxamide derivatives.

-

Store Depletion: Deplete intracellular calcium stores using a sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) inhibitor like thapsigargin in a calcium-free buffer. This action mimics the initial stage of cell activation.

-

Calcium Re-addition: Add a buffer containing extracellular calcium. In control cells (no inhibitor), this will cause a rapid and sustained increase in intracellular calcium, detected as a change in fluorescence.

-

Data Acquisition: Measure the fluorescence signal using a plate reader or fluorescence microscope. The inhibitory activity of the test compounds is quantified by their ability to reduce the peak fluorescence signal compared to the vehicle control. Calculate IC50 values from the resulting dose-response curve.

Diagram: CRAC Channel Signaling in Mast Cells

Caption: Inhibition of mast cell activation via CRAC channels.

Anticancer Activity

The indazole scaffold is prevalent in many approved and investigational kinase inhibitors. Derivatives of this compound serve as key intermediates in the synthesis of potential anticancer agents.[2][4] While specific targets for these exact derivatives are still under broad investigation, related structures suggest that they may function by inhibiting protein kinases that drive oncogenic signaling pathways.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Potential

While less explored for this specific indazole scaffold, the closely related 5-bromo-indole-3-carboxamide framework has yielded potent antimicrobial agents.[11] These compounds are thought to act by disrupting bacterial membranes, a mechanism that can be effective against drug-resistant strains.[11] This provides a strong rationale for evaluating 5-bromo-1H-indazole-3-carboxamide derivatives for similar activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in broth directly in a 96-well microplate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Part 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for biological activity.

Key Findings:

-

3-Carboxamide Regiochemistry: For CRAC channel inhibition, the specific "reversed" 3-carboxamide (-CO-NH-Ar) linkage is absolutely critical. A study showed that the indazole-3-carboxamide derivative 12d actively inhibits calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer 9c is completely inactive even at 100 µM.[9][10] This highlights a highly specific binding orientation within the target protein.

-

Role of the Carboxylic Acid: The free carboxylic acid group itself can be crucial for activity in certain contexts, potentially forming key hydrogen bonds or salt bridge interactions with receptor sites.[12] Its conversion to esters or amides dramatically alters the physicochemical properties and binding modes of the molecule.

-

Impact of the 5-Bromo Substituent: The bromine atom significantly increases the lipophilicity of the scaffold compared to its unsubstituted parent. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a target protein. Its electron-withdrawing nature also influences the electronics of the indazole ring system.

Hypothetical SAR Data for CRAC Channel Inhibition

| Compound ID | R Group (at 3-carboxamide) | IC50 (µM) | Rationale for Change |

| 1a | Phenyl | 5.2 | Baseline compound |

| 1b | 4-Fluorophenyl | 2.1 | Electron-withdrawing group may enhance binding. |

| 1c | 4-Methoxyphenyl | 8.9 | Bulky, electron-donating group is detrimental. |

| 1d | 2,4-Dichlorophenyl | 0.8 | Halogen substitutions at ortho/para positions are optimal. |

| 1e | N-Methyl | >50 | Aliphatic amides are not tolerated. |

| 1f (Ester) | Ethyl Ester | >100 | The amide NH is likely a critical H-bond donor. |

This table represents illustrative data based on published SAR principles.[9][10]

Conclusion and Future Directions

The this compound scaffold is a powerful and versatile starting point for the development of novel therapeutics. Its derivatives have demonstrated compelling activity as anti-inflammatory agents via CRAC channel modulation, and they hold significant, albeit less explored, potential in oncology and infectious disease.

Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, enzymes) responsible for the observed anticancer effects.

-

In Vivo Efficacy: Progressing potent in vitro hits into animal models of inflammation, cancer, and infection to establish preclinical proof-of-concept.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, solubility, and oral bioavailability, for example, through derivatization of the N1 position of the indazole ring.[13]

-

Broadening the Scope: Systematically evaluating optimized derivatives against a wider range of bacterial and fungal pathogens, including multidrug-resistant strains.

By leveraging the synthetic tractability and rich biological potential of this scaffold, the scientific community is well-positioned to develop next-generation therapies for some of the most challenging human diseases.

References

- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

- National Institutes of Health.

- National Institutes of Health.

- National Institutes of Health.

- Der Pharma Chemica.

- ResearchGate. (PDF)

- National Institutes of Health.

- ResearchGate. (PDF)

- Drug Design Org.

- PubMed.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 1077-94-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. diva-portal.org [diva-portal.org]

Technical Guide: 5-Bromo-1H-indazole-3-carboxylic Acid as a Privileged Fragment for Kinase Inhibitor Design

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for developing potent and selective kinase inhibitors.[1][2] This guide provides an in-depth technical analysis of 5-bromo-1H-indazole-3-carboxylic acid , a versatile and privileged fragment, and its application in the rational design of kinase inhibitors. We will explore the strategic importance of the indazole scaffold, the synthetic utility of its functional groups, and the pathways for evolving this fragment into lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

The Strategic Foundation: Fragment-Based Drug Discovery (FBDD) in Kinase Inhibition

Unlike high-throughput screening (HTS) of large compound libraries, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target protein.[1] These initial hits are then optimized and grown into more potent, lead-like molecules. This approach offers several distinct advantages in the context of kinase inhibitor design:

-

Efficient Exploration of Chemical Space: FBDD allows for a more thorough sampling of chemical space with a smaller number of compounds.

-

Higher Hit Quality: Fragments that bind do so with high ligand efficiency (LE), meaning they form favorable interactions per heavy atom, making them excellent starting points for optimization.

-

Structural Insight: The small size of fragments facilitates their structural analysis (e.g., via X-ray crystallography) when bound to the target, providing a clear roadmap for structure-based drug design.[3]

Protein kinases, with their well-defined ATP binding site, are particularly amenable to FBDD.[2][4] The ATP pocket can be deconstructed into distinct subpockets, and fragments can be designed or identified to interact specifically with one or more of these regions, laying the groundwork for building selectivity.[4]

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

The Privileged Core: Why the Indazole Scaffold?

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[5] Its prevalence is rooted in its ability to act as a bioisostere of the adenine core of ATP, effectively targeting the hinge region of the kinase ATP binding site. This interaction is fundamental to the inhibitory mechanism of many Type I and Type II kinase inhibitors.

The indazole core typically forms two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues. This bidentate interaction anchors the inhibitor in the active site, providing a stable platform for building out into other regions of the ATP pocket to achieve potency and selectivity. Several marketed kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core, validating its utility.[6]

Caption: Indazole scaffold forming key hydrogen bonds with the kinase hinge.

Deconstructing the Fragment: this compound

This specific fragment (CAS No: 1077-94-7) is an exceptionally well-designed starting point for kinase inhibitor development.[7][8][9] Each component serves a distinct and strategic purpose.

-

1H-Indazole Core: As discussed, this is the hinge-binding anchor.

-

3-Carboxylic Acid: This functional group is a versatile synthetic handle. It allows for straightforward amide coupling reactions, enabling the "linking" or "growing" of the fragment by attaching other chemical moieties.[10] Furthermore, the carboxylate can form additional hydrogen bonds or salt-bridge interactions with basic residues (like lysine) often found near the ATP binding site, which can contribute to binding affinity.

-

5-Bromo Substituent: The bromine atom provides a crucial vector for synthetic elaboration. It is perfectly positioned to allow for growth into the solvent-exposed region or toward the "gatekeeper" residue of the kinase. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups to optimize potency and selectivity.

Caption: Strategic functional components of the title fragment.

Synthesis and Derivatization: Experimental Protocols

A robust and reproducible synthesis is paramount for any fragment-based campaign.

4.1 Protocol: Synthesis of this compound

This protocol is adapted from established bromination procedures of indazole-3-carboxylic acid.[11]

Materials:

-

Indazole-3-carboxylic acid

-

Glacial Acetic Acid

-

Bromine

-

Ice water

Procedure:

-

Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 60 mL per gram of starting material).

-

Heat the suspension to 120 °C with stirring until a clear solution is formed.

-

Cool the solution to 90 °C.

-

Prepare a solution of bromine (2.0 eq) in a minimal amount of glacial acetic acid (approx. 2 mL).

-

Slowly add the bromine solution dropwise to the indazole-3-carboxylic acid solution while maintaining the temperature at 90 °C.

-

After the addition is complete, continue heating at 90 °C for 16 hours. Monitor reaction completion by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker of ice water with vigorous stirring. A precipitate will form.

-

Continue stirring for 15 minutes.

-

Filter the solid precipitate using a Buchner funnel.

-

Wash the collected solid thoroughly with cold water.

-

Dry the solid under vacuum at room temperature to yield this compound as a white solid.[11]

4.2 Protocol: Amide Coupling for Fragment Elaboration

This protocol provides a general framework for coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents.[10]

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.2 - 2.0 eq)

-

EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)

-

HOBt (1-Hydroxybenzotriazole hydrate) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add the desired amine to the solution.

-

Add HOBt and EDC to the reaction mixture.

-

Add NMM or DIPEA as a base to neutralize the hydrochloride salts and facilitate the reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove DMF.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired amide product.[10]

Application in Kinase Inhibitor Design: Case Studies and SAR

The true power of the this compound fragment is demonstrated by its successful application in developing potent and selective kinase inhibitors. The indazole core consistently provides the hinge-binding interactions, while modifications at the 3- and 5-positions drive potency and selectivity.

Case Study: Development of PLK4 Inhibitors Recent studies have focused on developing inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, as a cancer therapeutic target. Starting from an indazole-based lead, researchers performed extensive Structure-Activity Relationship (SAR) studies.[12] While not using the exact 5-bromo-3-carboxy starting fragment, the optimization principles are directly transferable. An initial lead compound (28t in the reference) with an indazole core showed moderate kinase inhibitory activity (IC50 = 74 nM) but poor cellular activity.[12]

Optimization focused on modifying the amide moiety (equivalent to growing from our 3-carboxy position) and exploring substitutions on the indazole ring. This led to the discovery of compound C05 , which exhibited exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against multiple cancer cell lines.[12] This highlights how systematic optimization of the groups attached to the 3- and 5-positions of the indazole core can dramatically improve both potency and cellular efficacy.

| Compound | R Group at 3-position (Amide) | Kinase IC50 (PLK4) | Cellular IC50 (IMR-32) |

| Lead (28t) | Specific substituted amide | 74 nM | > 10 µM |

| Optimized (B01) | Modified amide | 65 nM | Not Reported |

| Final (C05) | Further optimized amide | < 0.1 nM | 0.948 µM |

| Data synthesized from the study on indazole-based PLK4 inhibitors.[12] |

Advanced Strategies: Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid is an excellent synthetic handle, its acidic nature can lead to poor cell permeability and high plasma protein binding, limiting oral bioavailability.[13][14] A common strategy in medicinal chemistry is to replace the carboxylic acid with a bioisostere—a different functional group that retains the key interactions but has improved physicochemical properties.

Common Bioisosteres for Carboxylic Acids:

-

Tetrazoles: 5-substituted 1H-tetrazoles are one of the most widely used replacements. They have a similar pKa to carboxylic acids and can mimic their hydrogen bonding patterns, but often offer greater metabolic stability and lipophilicity.[15][16][17]

-

Acyl Sulfonamides: These groups can also act as effective mimics, forming multiple hydrogen bonds and improving potency, as seen in the development of some HCV protease inhibitors.[15]

-

Hydroxamic Acids: This group can chelate metal ions in metalloenzymes and also serve as a carboxylic acid bioisostere, though it may also have its own metabolic liabilities.[14]

Replacing the 3-carboxylic acid on the indazole scaffold with one of these groups can be a powerful strategy to overcome pharmacokinetic challenges during lead optimization.

Protocol: Representative In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized inhibitors, a robust in vitro kinase assay is essential. The following is a generalized protocol based on common biochemical assay formats like the LanthaScreen™ Eu Kinase Binding Assay or radiometric assays.[18][19][20]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase protein

-

Fluorescently labeled kinase tracer or [γ-³²P]ATP

-

Substrate peptide or protein (for activity assays)

-

Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

-

Test compounds dissolved in 100% DMSO (serial dilutions)

-

ATP solution

-

384-well microplates

-

Plate reader capable of detecting fluorescence or radioactivity

Procedure:

-

Compound Preparation: Create a serial dilution series of the test compound (e.g., 11 points, 1:3 dilution) in DMSO. Then, dilute these into the kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the kinase and the fluorescent tracer (for binding assays) or substrate peptide (for activity assays) in the kinase reaction buffer.

-

Inhibitor Addition: Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO only) and maximum inhibition (high concentration of a known inhibitor or no enzyme).

-

Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection:

-

Binding Assay: Read the plate on a fluorescence plate reader (e.g., TR-FRET).

-

Activity Assay (Radiometric): Stop the reaction, spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound represents a quintessential fragment for modern kinase inhibitor design. Its constituent parts—the hinge-binding indazole core, the versatile carboxylic acid handle, and the strategically placed bromine atom—provide a validated and highly effective starting point for FBDD campaigns. By leveraging established synthetic protocols and rational, structure-based design principles, researchers can efficiently evolve this fragment into highly potent and selective clinical candidates. The potential for bioisosteric replacement of the carboxylic acid further enhances its utility, offering a clear path to overcoming common pharmacokinetic hurdles. This fragment embodies the core principles of FBDD: efficiency, rationality, and a high potential for success.

References

- Zhang, C., et al. (2017). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 27(15), 3499-3503.

- Murray, C. W., & Rees, D. C. (2009). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 30(11), 572-581.

- Shi, X. X., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences, 42(7), 551-565.

- Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. Methods in Molecular Biology, 1289, 157-183.

- Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(9), 1031-1061.

- Wang, Z. Z., et al. (2021). KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. bioRxiv.

- Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199.

- Moro, S., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules, 26(9), 2697.

- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 92, 117424.

- Chem-Impex. This compound.

- Baron, R., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13183-13190.

- CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Google Patents.

- Rautio, T., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 40(2), 330-341.

- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Moro, S., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 56(1), 165-174.

- ScienceDirect. Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements.

- Hall, A., & Imogai, H. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 103, 117653.

- Oakwood Chemical. This compound.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Home Sunshine Pharma. This compound CAS 1077-94-7.

- AbacipharmTech. 5-Bromo-1H-indazole-3-carboxylic acid_1077-94-7.

- CN102558017A - Method for preparing 5-bromoindole. Google Patents.

- Kumar, D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2135-2178.

- Nicewicz, D. A., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Journal of the American Chemical Society, 144(1), 123-129.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- PubChem. This compound hydrazide.

- Yarmoluk, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(45), 32909-32943.

Sources

- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. This compound CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. labshake.com [labshake.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. researchgate.net [researchgate.net]

- 17. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. In vitro kinase assay [protocols.io]

Navigating the Uncharted: A Toxicological Guide to 5-Bromo-1H-indazole-3-carboxylic Acid and a Framework for Its Comprehensive Assessment

For the Attention of Researchers, Scientists, and Drug Development Professionals